1-(3-Chloropropyl)piperidine
Overview
Description
Synthesis Analysis
The synthesis of related chloropropyl piperidine derivatives has been achieved through various methods. For instance, 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride was synthesized by reductive amination of 1-(3-Chlorophenyl)piperazine hydrochloride with 3-chloropropanal in ethanol . Another synthesis approach involved the preparation of 1-piperidino-1-trimethylsilyloxycyclopropane from the piperidide of 3-chloropropionic acid, which can react with various nucleophiles . Additionally, 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride was synthesized from 3-chloroaniline and bis-(2-chloroethyl)amine hydrochloride, followed by a reaction with 1-bromo-3-chloropropane .
Molecular Structure Analysis
The molecular structure of chloropropyl piperidine derivatives has been extensively studied using X-ray crystallography and density functional theory (DFT) calculations. For example, the crystal structure of a novel 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one was determined, and its conformational analysis was studied by DFT . Similarly, the crystal structure of 3-chloro-3-methyl-r(2),c(6)-bis(p-methoxyphenyl)piperidin-4-one was analyzed, revealing a slightly distorted chair conformation of the piperidin-4-one ring .
Chemical Reactions Analysis
The reactivity of chloropropyl piperidine derivatives with various nucleophiles has been demonstrated. Cyclopropanone equivalents prepared from 3-chloropropionic acid were shown to react with nucleophiles to form pyrroles, pyrrolines, and pyrrolizidines . Moreover, the effects of substituents on the reactivity of 1,3-dicarbonyl compounds in multicomponent reactions catalyzed by bromodimethylsulfonium bromide were studied, leading to the formation of functionalized piperidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloropropyl piperidine derivatives have been characterized through various analytical techniques. Spectral data analysis, molecular electrostatic potential surface, frontier orbital analysis, and vibrational analysis have been employed to describe the properties of these compounds . Additionally, the bioactivity of these compounds has been assessed, with some derivatives showing inhibitory activities against fungi and potential activity against prostate-specific membrane protein .
Scientific Research Applications
Synthesis and Analytical Characterization
1-(3-Chloropropyl)piperidine serves as a crucial intermediate in the synthesis of various psychoactive and pharmaceutical compounds. Wallach et al. (2014) demonstrated its role in the synthesis of psychoactive arylcyclohexylamines, vital for neuropharmacological research. Their study highlighted the importance of analytical characterization techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, in the identification and analysis of these compounds (Wallach et al., 2014).
Novel Synthesis Methods
The compound has been central to developing new synthesis methods for related chemical structures. Smaliy et al. (2011) proposed an innovative method for synthesizing 3-(Pyrrolidin-1-yl)piperidine, a compound with significant importance in medicinal chemistry, using 1-(3-Chloropropyl)piperidine as a starting material (Smaliy et al., 2011).
Bioactivity Studies
Studies have also explored the bioactivity of compounds derived from 1-(3-Chloropropyl)piperidine. Unluer et al. (2016) conducted cytotoxicity and carbonic anhydrase inhibitory activities of Mannich bases having a piperidine moiety derived from 1-(3-Chloropropyl)piperidine, indicating its significance in drug development and biological research (Unluer et al., 2016).
Catalytic Applications
A Ghorbani‐Choghamarani and Azadi (2015) study showcased the use of Piperidine-4-carboxylic acid (PPCA) functionalized Fe3O4 nanoparticles, derived from 1-(3-Chloropropyl)piperidine, as a novel catalyst in the synthesis of organic compounds, highlighting its role in enhancing the efficiency and sustainability of chemical reactions (Ghorbani‐Choghamarani & Azadi, 2015).
Antimicrobial Activity
The compound's derivatives have been studied for their antimicrobial properties. Vinaya et al. (2009) evaluated the efficacy of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives, synthesized from 1-(3-Chloropropyl)piperidine, against bacterial and fungal pathogens, indicating its potential in addressing plant diseases and exploring new antimicrobial agents (Vinaya et al., 2009).
Safety And Hazards
When handling “1-(3-Chloropropyl)piperidine”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also important to ensure adequate ventilation and remove all sources of ignition .
properties
IUPAC Name |
1-(3-chloropropyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClN/c9-5-4-8-10-6-2-1-3-7-10/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDNBUNZJIQDBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00163164 | |
Record name | Piperidine, 1-(3-chloropropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00163164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropropyl)piperidine | |
CAS RN |
1458-63-5 | |
Record name | 1-(3-Chloropropyl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1458-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperidine, 1-(3-chloropropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001458635 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidine, 1-(3-chloropropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00163164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.